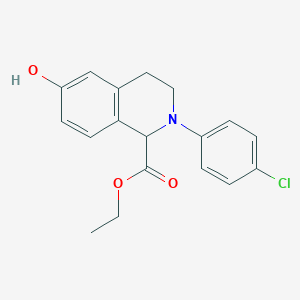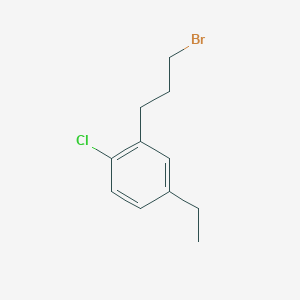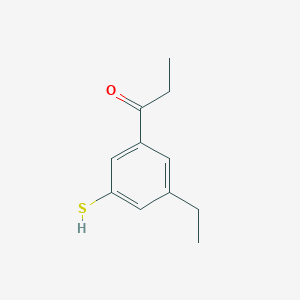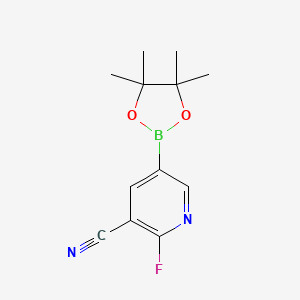![molecular formula C9H10N2O3S B14044073 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry. This particular compound features an ethylsulfonyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the reaction of benzimidazole derivatives with ethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzimidazole, ethylsulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Procedure: The benzimidazole is dissolved in the solvent, and the base is added to the solution. Ethylsulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours until completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent benzimidazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern. Common conditions include the use of catalysts or activating agents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and different biological activities.
Substitution: Functionalized benzimidazole derivatives with diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mecanismo De Acción
The mechanism of action of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to more potent and specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonyl Indole-Benzimidazole Derivatives: These compounds have similar structures but with a methylsulfonyl group instead of an ethylsulfonyl group.
Imidazolones: A family of heterocyclic compounds with similar core structures but different substituents.
Uniqueness
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound may offer distinct advantages in terms of potency, selectivity, and stability compared to its methylsulfonyl counterparts and other similar compounds.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c1-2-15(13,14)6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
JNNZFANAYXZGRV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)



![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)





![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

